molecular formula C10H17NO3 B1520560 1-Isobutyl-6-oxopiperidine-3-carboxylic acid CAS No. 915924-95-7

1-Isobutyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B1520560
M. Wt: 199.25 g/mol
InChI Key: PWVSYCMYQAMHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO3. It is used for research purposes .


Molecular Structure Analysis

The InChI code for 1-Isobutyl-6-oxopiperidine-3-carboxylic acid is 1S/C10H17NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-Isobutyl-6-oxopiperidine-3-carboxylic acid is a solid at room temperature . Its molecular weight is 199.25 g/mol.

Scientific Research Applications

Biosynthesis Research

1-Isobutyl-6-oxopiperidine-3-carboxylic acid has been studied in the context of biosynthesis, particularly in the production of penicillin G by Penicillium chrysogenum. It's found that 6-oxopiperidine-2-carboxylic acid (a related compound) accumulates during penicillin G biosynthesis, indicating its potential role in the production of antibiotics (Kurz↦kowski et al., 1990). Additionally, this compound can reverse the inhibition of penicillin G production caused by l-lysine, suggesting a regulatory role in antibiotic biosynthesis (Kurz↦kowski et al., 1990).

Crystallography and Structural Analysis

X-ray crystallography has been used to study the structure of compounds closely related to 1-Isobutyl-6-oxopiperidine-3-carboxylic acid. These studies reveal details about molecular packing and the orientation of side chains, which are crucial for understanding the chemical behavior and potential applications of these compounds (Didierjean et al., 2004).

Material Science Applications

In the field of material science, derivatives of related piperidine compounds have been explored. For instance, the nitroxide spin-labeled compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid has shown potential as a probe in fluorescence quenching and as an inducer in peptide structures (Toniolo et al., 1998).

Medicinal Chemistry

The structure of 1-Isobutyl-6-oxopiperidine-3-carboxylic acid and its derivatives is relevant to medicinal chemistry. Compounds with similar structures have been explored for their antibacterial properties, such as in the synthesis of antibacterial agents like 1,8-naphthyridine-3-carboxylic acid and its analogues (Egawa et al., 1984).

Analytical Chemistry

In analytical chemistry, derivatives of piperidine have been utilized as derivatization reagents for carboxylic acids. One example is the use of 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection (Morita & Konishi, 2003).

Safety And Hazards

This compound is classified as a warning signal word. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

As this compound is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

1-(2-methylpropyl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVSYCMYQAMHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660748
Record name 1-(2-Methylpropyl)-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-6-oxopiperidine-3-carboxylic acid

CAS RN

915924-95-7
Record name 1-(2-Methylpropyl)-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SD Volpe, R Listro, M Parafioriti… - ACS Medicinal …, 2020 - ACS Publications
… The intermediate trans-2-(3,5- dimethoxyphenyl)-1- isobutyl-6-oxopiperidine-3- carboxylic acid was obtained as a racemate, by a Castagnoli–Cushman reaction, under the experimental …
Number of citations: 7 pubs.acs.org
S Della Volpe, R Listro, M Parafioriti, M Di Giacomo… - academia.edu
Reagents and solvents for synthesis were purchased from Sigma-Aldrich (Italy). Unless otherwise specified, commercially available reagents were used as received from the supplier. …
Number of citations: 0 www.academia.edu

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